2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRABEQBPYRUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating and the use of a primary amine .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives, including 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, often utilize one-pot reactions. These methods are advantageous due to their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines .
Scientific Research Applications
Medicinal Chemistry
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. For instance, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives were found to inhibit 17β-hydroxysteroid dehydrogenase type 1, which is crucial in estrogen metabolism and cancer progression .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. In a study evaluating the antimicrobial activity of synthesized derivatives, compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Biochemical Research
The interactions of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one with biological targets have been a focal point in biochemical studies:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by targeting specific kinases and proteases involved in cellular signaling pathways. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent .
- Cellular Mechanisms : Research indicates that this compound modulates pathways related to inflammation and apoptosis, making it valuable for studying disease processes .
Material Science
In addition to its biological applications, 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is explored in materials science for its unique properties:
- Organic Electronics : The compound is being studied for potential use in organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs), where its electronic properties can be harnessed for energy applications .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Prabhakar et al. (2019) | Synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial activity against Staphylococcus aureus and Escherichia coli | Antimicrobial research |
| MDPI Review (2022) | Discussed the synthesis and therapeutic potential of pyrimidine derivatives including thieno[2,3-d]pyrimidin-4(3H)-one | Medicinal chemistry |
| Hilaris Publisher (2019) | Evaluated the anticancer properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Cancer therapeutics |
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit specific kinases involved in cancer cell proliferation . The compound can also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Pyrido[2,3-d]pyrimidin-4-one Derivatives Compounds such as hydrazinylpyrido[2,3-d]pyrimidin-4-ones (e.g., derivatives 12–16) share structural similarity with the thieno analogue but replace the thiophene ring with a pyridine. Key findings include:
- Antimicrobial Activity :
- Electron-donating groups (e.g., OCH₃) at position 5 enhance activity against bacterial and fungal strains. Derivatives 13–16 (MIC: 2–8 µg/mL) outperformed reference drugs like ampicillin (MIC: 16 µg/mL) .
- Substituents at position 2 (e.g., aryl rings with electron-donating groups) further boost anti-candidal activity .
B. Thieno[2,3-d]pyrimidin-4-one Derivatives
2-(Morpholin-4-yl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 724746-46-7): The morpholine group improves solubility and membrane permeability. This derivative’s molecular weight (313.38 g/mol) and polar surface area (60.9 Ų) suggest moderate bioavailability . Comparative data on biological activity are unavailable, but structural features align with kinase inhibitor scaffolds .
No direct activity data are reported, but furan-containing analogues are known for antibacterial properties .
3,6-Diethylthieno[2,3-d]pyrimidin-4-one (CAS 686333-99-3): Alkyl substituents (ethyl groups) increase lipophilicity (XLogP3: 2.1), favoring passive diffusion across biological membranes. This derivative’s exact therapeutic profile remains unexplored .
Key Observations :
- Electron-Donating Groups (EDG): Pyrido derivatives with EDGs (e.g., OCH₃) at positions 5 and 2 show superior antimicrobial activity compared to thieno analogues, likely due to enhanced target binding .
- Hydrazinyl Functionality: Both pyrido and thieno derivatives benefit from hydrazinyl groups, which improve solubility and enable Schiff base formation. However, pyrido derivatives are better characterized in anticancer contexts .
- Thieno vs. Pyrrolo Scaffolds: Thieno derivatives exhibit narrower activity spectra than pyrrolo analogues, which show dual antibacterial/anticancer utility .
Biological Activity
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one features a fused ring system comprising a thiophene and a pyrimidine ring. Its unique hydrazinyl substituent enhances its reactivity and biological profile compared to other thienopyrimidine derivatives.
The biological activity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including phosphodiesterase and tyrosine kinases, which are crucial in cancer cell signaling pathways .
- Cellular Interaction : It interacts with cellular components leading to alterations in gene expression and apoptosis in cancer cells .
- Biochemical Pathways : Research indicates that similar thienopyrimidine derivatives selectively inhibit the PI3K pathway, which is pivotal in cancer progression.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Prostate (PC3) | 5.0 | Significant cytotoxicity |
| Lung carcinoma (A549) | 7.5 | Moderate cytotoxicity |
| Hepatocellular (HepG2) | 6.0 | Significant cytotoxicity |
These findings suggest that the compound has a potent effect on inhibiting cell proliferation in these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| E. coli | 15 | Effective against bacteria |
| S. aureus | 10 | Effective against bacteria |
| A. flavus | 20 | Effective against fungi |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies have highlighted the efficacy of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one:
- Prostate Cancer Study : A study conducted on PC3 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases.
Pharmacokinetics
The pharmacokinetic profile of similar thienopyrimidine derivatives indicates favorable absorption and bioavailability. These compounds typically exhibit good solubility and stability under physiological conditions, making them suitable candidates for further drug development.
Q & A
Q. Q1. What are the established synthetic routes for 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for higher yields?
Answer:
- Core synthesis: Start with 2-aminothiophene-3-carboxylate derivatives. React with formic acid under reflux (16–18 hours) to form the thieno[2,3-d]pyrimidin-4-one scaffold .
- Hydrazine functionalization: Introduce hydrazine hydrate in the presence of cyclic amines (e.g., piperidine) to substitute at the 2-position, yielding hydrazinyl derivatives. Optimal conditions include a 1:1.5:3.6 molar ratio of ester:lactam:PCl₃ at 368–371 K .
- Yield optimization: Use excess hydrazine (2–3 eq.) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?
Answer:
- XRD analysis: Resolve crystallographic details (e.g., bond angles, packing motifs) for unambiguous structural confirmation .
- NMR spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., hydrazinyl protons at δ 4.5–5.5 ppm) .
- Mass spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks matching theoretical values) .
- Purity assessment: Employ HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .
Biological Activity Profiling
Q. Q3. How can researchers evaluate the pharmacological potential of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?
Answer:
- Receptor binding assays: Measure affinity for targets like 5-HT1A using radioligand displacement (e.g., [³H]-8-OH-DPAT) with Ki values <1 nM indicating high potency .
- Kinase inhibition studies: Screen against FGFR1 via ATP-competitive assays (IC₅₀ values <100 nM suggest therapeutic relevance) .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
Structure-Activity Relationship (SAR) Exploration
Q. Q4. What structural modifications enhance the bioactivity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?
Answer:
- Hydrazine substitution: Replace hydrazine with acetylacetone or isothiocyanates to form pyrazole or thiosemicarbazide derivatives, improving solubility and target engagement .
- Ring functionalization: Introduce methyl/phenyl groups at the 3- or 5-positions to modulate steric effects and receptor selectivity .
- Heterocyclic fusion: Attach thiopyrano or cyclopenta rings to enhance lipophilicity and blood-brain barrier penetration .
Contradictory Data Analysis
Q. Q5. How should researchers address discrepancies in reported synthesis yields or biological activities?
Answer:
- Reproduce conditions: Verify critical parameters (e.g., reagent ratios, temperature) from conflicting studies . Example: A 16-hour reflux in formic acid vs. 24-hour reflux in acetic acid may explain yield variations.
- Validate assays: Cross-check biological data using standardized protocols (e.g., same cell lines, receptor isoforms) .
- Computational modeling: Use docking studies (e.g., AutoDock Vina) to rationalize activity differences based on substituent effects .
Mechanistic Insights
Q. Q6. What mechanistic pathways explain the biological activity of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives?
Answer:
- Receptor antagonism: Hydrazinyl groups form hydrogen bonds with Ser159/Thr160 in the 5-HT1A binding pocket, stabilizing the inactive receptor state .
- Kinase inhibition: The thienopyrimidinone core mimics ATP’s adenine moiety, competing for the FGFR1 active site .
- ROS modulation: Thiophene rings scavenge reactive oxygen species (ROS), contributing to anticancer effects in oxidative stress models .
Advanced Applications in Drug Design
Q. Q7. How can this scaffold be leveraged to develop multitargeted therapeutics?
Answer:
- Hybrid molecules: Conjugate with arylpiperazines (e.g., 4-(2-methoxyphenyl)-piperazine) for dual 5-HT1A/α1A receptor modulation .
- Prodrug strategies: Mask hydrazine as a Schiff base (e.g., with salicylaldehyde) to improve stability and bioavailability .
- Combination therapy: Pair with cisplatin or doxorubicin to enhance chemosensitivity in resistant cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
